4-Bromo-7-fluoro-6-methoxyquinoline
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Overview
Description
4-Bromo-7-fluoro-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of halogen atoms on a quinoline derivative. For example, starting from 2,4-dichloro-3-fluoroquinoline, a series of reactions including bromination and methoxylation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and organoboron reagents in the presence of bases.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-7-fluoro-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine and bromine atoms enhances its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 7-Fluoro-6-methoxyquinoline
- 4-Bromo-7-fluoroquinoline
Comparison: 4-Bromo-7-fluoro-6-methoxyquinoline is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs.
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-7-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
InChI Key |
IKHWDOPIICXWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1F)Br |
Origin of Product |
United States |
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